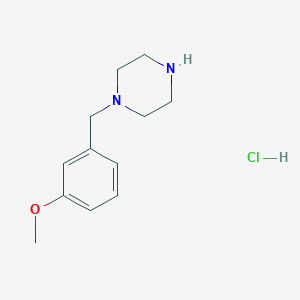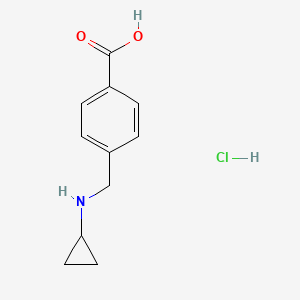![molecular formula C14H24ClN B3086072 (Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride CAS No. 1158481-73-2](/img/structure/B3086072.png)
(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride
Overview
Description
(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride is a chemical compound with a complex structure that includes both aliphatic and aromatic components. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used in research settings due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 4-(propan-2-yl)benzylamine with butan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is often purified through recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of (Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The compound’s structure allows it to bind to active sites on enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 4-phenyl-: Similar in structure but lacks the amine group, making it less reactive in certain biochemical contexts.
Phenylboronic pinacol esters: These compounds share some structural similarities but differ significantly in their chemical reactivity and stability.
Uniqueness
(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride is unique due to its combination of aliphatic and aromatic components, along with the presence of an amine group. This makes it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-5-12(4)15-10-13-6-8-14(9-7-13)11(2)3;/h6-9,11-12,15H,5,10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZPAILPVIQAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)C(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3085992.png)
amine hydrochloride](/img/structure/B3085997.png)



![2-[(Pyridin-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B3086006.png)


![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086022.png)

![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086039.png)
amine hydrochloride](/img/structure/B3086042.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086056.png)
![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086066.png)
